1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-methoxybenzoate
Description
This compound belongs to a class of pyrazole derivatives characterized by a 1H-pyrazole core substituted with a tert-butyl group (at position 1), a methyl group (position 3), a 2-nitrophenylsulfanyl moiety (position 4), and a 4-methoxybenzoate ester (position 5). The 2-nitrophenylsulfanyl group introduces electron-withdrawing properties, which may influence reactivity and intermolecular interactions. The 4-methoxybenzoate ester contributes to lipophilicity and modulates solubility.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-19(31-18-9-7-6-8-17(18)25(27)28)20(24(23-14)22(2,3)4)30-21(26)15-10-12-16(29-5)13-11-15/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRWMZAEDAUNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the tert-butyl, methyl, and nitrophenyl groups. The final step involves the esterification with 4-methoxybenzoic acid. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its anti-inflammatory and anticancer properties. Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which is crucial in managing inflammatory diseases .
- Anticancer Properties : The structural features of this compound may allow it to interact with various biological targets involved in cancer progression. Pyrazole derivatives have been linked to apoptosis induction in cancer cells, making this compound a candidate for further investigation in cancer therapy .
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide. The sulfanyl group could enhance its efficacy against specific pests or pathogens, contributing to crop protection strategies. Research into similar compounds has shown effectiveness against fungal infections and insect pests, suggesting that this compound could be explored for similar uses .
Material Science
In material science, the synthesis of novel polymers incorporating this compound could lead to materials with unique properties. Its ability to form stable complexes with metals may allow for applications in catalysis or as sensors in environmental monitoring.
Case Study 1: Anti-inflammatory Activity
A study conducted using molecular docking simulations revealed that 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-methoxybenzoate could effectively bind to the active site of 5-lipoxygenase. This binding suggests a mechanism through which the compound could exert anti-inflammatory effects, warranting further experimental validation through in vitro assays .
Case Study 2: Anticancer Potential
In vitro studies on similar pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. This highlights the potential of this compound for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Phenyl/4-Methylphenyl (C100-0509, C100-0781): Increase hydrophobicity but lack nitro group reactivity. Pentafluorophenyl (): Highly electron-deficient, likely altering solubility and intermolecular interactions.
Ester Group Modifications: 4-Methoxybenzoate (target): The para-methoxy group donates electrons, stabilizing the ester linkage against hydrolysis compared to electron-withdrawing substituents (e.g., 3-fluorobenzoate). 3-Fluorobenzoate (): Fluorine’s electronegativity may enhance binding to biological targets but reduce ester stability.
Thermal and Stability Profiles :
- Compounds with 4-methoxybenzoate (target, C100-0509) are inferred to exhibit higher thermal stability due to resonance stabilization of the ester group, as observed in lanthanide 4-methoxybenzoate complexes.
- Nitro-substituted derivatives (target, ) may decompose at elevated temperatures via nitro-group reduction or fragmentation.
Biological and Material Applications :
- Pyrazole derivatives with nitro groups are often intermediates in pharmaceutical synthesis (e.g., anticonvulsant precursors).
- Fluorinated esters () are candidates for high-performance materials due to their resistance to degradation.
Research Findings and Implications
- Synthetic Accessibility : The 2-nitrophenylsulfanyl group requires nitration or thiolation steps under controlled conditions to avoid side reactions.
- Solubility and Lipophilicity : The target compound’s logP (estimated ~3.5) is higher than phenyl analogs (C100-0509: logP ~3.0) due to nitro group polarity.
- Thermal Behavior : Differential scanning calorimetry (DSC) of similar 4-methoxybenzoate esters shows melting points between 120–150°C, suggesting comparable thermal stability for the target.
Biological Activity
1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-methoxybenzoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyrazole ring substituted with a tert-butyl group, a nitrophenyl sulfanyl moiety, and a methoxybenzoate group. This unique structure contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antioxidant Activity : Compounds containing pyrazole rings have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : The presence of the nitrophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : Some derivatives of pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Biological Activity Data
Case Studies
-
Antioxidant Efficacy :
A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. Results indicated a marked decrease in malondialdehyde (MDA) levels, suggesting effective scavenging of free radicals and potential protective effects against cellular damage. -
Antimicrobial Testing :
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent. -
Anti-inflammatory Studies :
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
